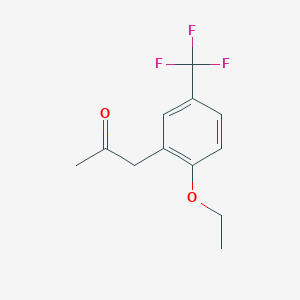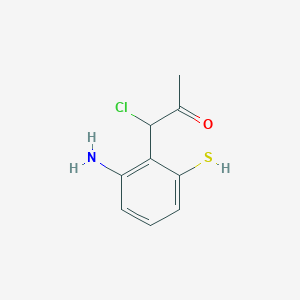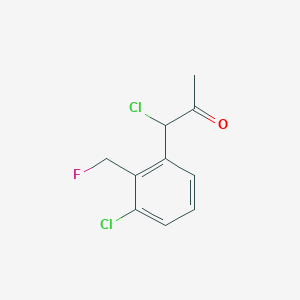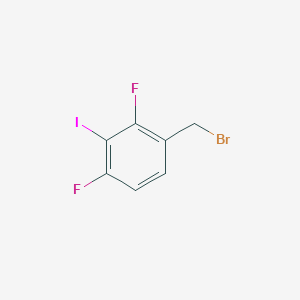
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2,3-difluoro-4-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are used under inert atmosphere conditions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and bromine atoms, which can stabilize intermediates and transition states.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,2-Dibromo-4,5-difluorobenzene
- 1,3-Dibromo-5-fluorobenzene
Uniqueness
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H3Br2F3O |
|---|---|
分子量 |
319.90 g/mol |
IUPAC名 |
1,5-dibromo-2,3-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(9)7(13-2-10)6(12)5(3)11/h1H,2H2 |
InChIキー |
BRENYQKHIXGYTO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)F)OCF)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


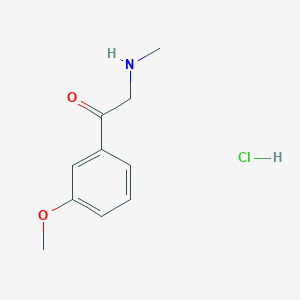
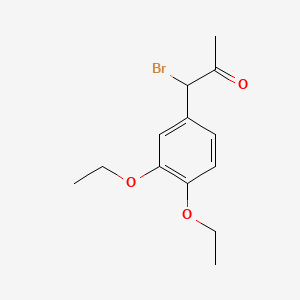
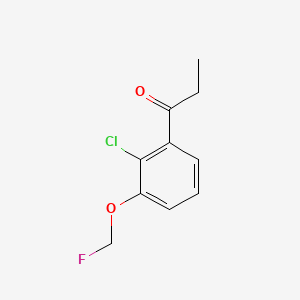
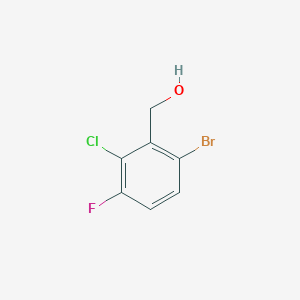
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)
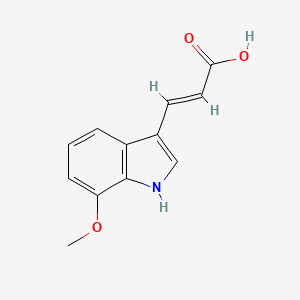
![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)

